![molecular formula C8H9FN2OS B2837924 (3-Fluoro-2-methoxyphenyl)thiourea CAS No. 1379334-79-8](/img/structure/B2837924.png)
(3-Fluoro-2-methoxyphenyl)thiourea
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Overview
Description
(3-Fluoro-2-methoxyphenyl)thiourea is a chemical compound with the CAS Number: 1379334-79-8 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 1-(3-fluoro-2-methoxyphenyl)thiourea .
Molecular Structure Analysis
The InChI code for (3-Fluoro-2-methoxyphenyl)thiourea is 1S/C8H9FN2OS/c1-12-7-5(9)3-2-4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
(3-Fluoro-2-methoxyphenyl)thiourea is a powder that is stored at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (3-Fluoro-2-methoxyphenyl)thiourea, focusing on six unique fields:
Antimicrobial Activity
(3-Fluoro-2-methoxyphenyl)thiourea has shown promising antimicrobial properties. Research indicates that fluorinated compounds, including this thiourea derivative, can effectively inhibit the growth of various bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents .
Anticancer Research
Fluorinated thiourea derivatives are being explored for their anticancer activities. Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them valuable in the development of new cancer therapies .
Organocatalysis
Thiourea-based compounds, including (3-Fluoro-2-methoxyphenyl)thiourea, are widely used as organocatalysts in organic synthesis. These compounds facilitate various chemical reactions through hydrogen bonding interactions, enhancing reaction rates and selectivity. This application is particularly significant in the synthesis of complex organic molecules .
Material Science
In material science, (3-Fluoro-2-methoxyphenyl)thiourea is utilized in the development of novel materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and resistance to degradation, making it useful in various industrial applications .
Pharmaceutical Development
The unique chemical properties of (3-Fluoro-2-methoxyphenyl)thiourea make it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to introduce fluorine atoms into organic molecules can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Agrochemical Research
In agrochemical research, (3-Fluoro-2-methoxyphenyl)thiourea is explored for its potential as a pesticide or herbicide. Fluorinated compounds are known for their effectiveness in protecting crops from pests and diseases, and this thiourea derivative could contribute to the development of more efficient and environmentally friendly agrochemicals .
Safety and Hazards
The safety information for (3-Fluoro-2-methoxyphenyl)thiourea indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for (3-Fluoro-2-methoxyphenyl)thiourea are not mentioned in the available resources, research into thiourea derivatives is ongoing due to their wide range of biological activities . They are being explored as potential drug candidates, and efforts are being made to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Mechanism of Action
Mode of Action
It is known that thiourea derivatives can interact with biological targets through hydrogen bonding and other non-covalent interactions . The presence of the fluorine atom may enhance the compound’s ability to form these interactions due to its high electronegativity .
Biochemical Pathways
Thiourea derivatives are known to be involved in various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The presence of the fluorine atom may enhance the compound’s metabolic stability, as fluorinated compounds are often more resistant to metabolic degradation .
Result of Action
Thiourea derivatives are known to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of (3-Fluoro-2-methoxyphenyl)thiourea may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s stability and activity.
properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS/c1-12-7-5(9)3-2-4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMARHBOOFWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379334-79-8 |
Source
|
Record name | (3-fluoro-2-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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